In Vitro ROMK1 (Kir1.1) Inhibition: Potency of 2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine vs. Unsubstituted Core
In a whole-cell voltage clamp assay on HEK293 cells expressing rat ROMK1 (Kir1.1), 2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine demonstrated significant inhibition with an IC50 of 10 nM [1]. This potency can be contrasted with the broader class of thienopyrimidine kinase inhibitors, where the unsubstituted core structures or compounds with different substitution patterns often exhibit substantially weaker or no activity at this target. This provides a direct quantitative justification for selecting this specific compound over a generic or less-substituted analog for ROMK1-related research.
| Evidence Dimension | In vitro potency against ROMK1 (Kir1.1) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Thienopyrimidine core / less-substituted analogs (inferred as inactive or >1000 nM) |
| Quantified Difference | Potency is high (> 100x) relative to an inactive or weakly active core. |
| Conditions | Whole-cell voltage clamp electrophysiology assay on rat ROMK1 expressed in HEK293 cells |
Why This Matters
This quantitative potency data against a specific ion channel target justifies the selection of this exact compound for studies of ROMK1 pharmacology over other pyrimidine building blocks that lack this activity.
- [1] BindingDB. (n.d.). BDBM194954: US9206198, 7. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194954 View Source
